(S)-2,3,4,5-tetrahydrodipicolinic acid
Beschreibung
Molecular Structure and Nomenclature
(S)-2,3,4,5-Tetrahydrodipicolinic acid is a bicyclic dicarboxylic acid with the molecular formula C₇H₉NO₄ and a molecular weight of 171.15 g/mol . Its systematic IUPAC name is (2S)-2,3,4,5-tetrahydropyridine-2,6-dicarboxylic acid , reflecting the saturated tetrahydropyridine ring substituted with carboxyl groups at positions 2 and 6. The compound is also known by several synonyms, including L-2,3,4,5-tetrahydrodipicolinic acid and Δ¹-piperideine-2,6-dicarboxylate , which emphasize its structural relationship to dipicolinic acid and its role in metabolic pathways.
The SMILES notation C1CC@HC(=O)O and InChI key CXMBCXQHOXUCEO-BYPYZUCNSA-N provide unambiguous representations of its stereochemistry and connectivity. The molecule features a partially saturated pyridine ring, with two carboxylic acid groups contributing to its polarity and reactivity.
Stereochemistry and Configurational Analysis
The compound’s stereochemical identity is defined by the (2S) configuration at the chiral center adjacent to the nitrogen atom in the tetrahydropyridine ring. This configuration is critical for its biological activity, as enzymes in the lysine biosynthesis pathway exhibit strict stereospecificity. X-ray crystallography and nuclear Overhauser effect (NOE) experiments have confirmed that the S enantiomer adopts a chair-like conformation, with the carboxyl groups oriented equatorially to minimize steric hindrance.
Comparative studies with the (R) -enantiomer reveal distinct biochemical behaviors. For instance, the (S) -form serves as a substrate for tetrahydrodipicolinate succinylase in Escherichia coli, while the (R) -form is metabolically inert. This enantiomeric discrimination underscores the importance of precise stereochemical characterization in understanding the compound’s function.
Physical and Chemical Characteristics
(S)-2,3,4,5-Tetrahydrodipicolinic acid is a white crystalline solid at room temperature, with a melting point range of 167–171°C . It exhibits moderate solubility in polar solvents such as water (6.42 g/L at 25°C ) and methanol, but limited solubility in nonpolar solvents like hexane. The compound’s acidity is governed by its two carboxylic acid groups, with predicted pKa values of 2.1 (C2-carboxyl) and 4.8 (C6-carboxyl).
Table 1: Key Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 171.15 g/mol | |
| Melting Point | 167–171°C | |
| Solubility in Water | 6.42 g/L (25°C) | |
| pKa (C2-carboxyl) | 2.1 | |
| pKa (C6-carboxyl) | 4.8 |
The compound’s stability is pH-dependent, with degradation observed under strongly acidic or basic conditions. In neutral aqueous solutions, it remains stable for extended periods, making it suitable for biochemical studies.
Spectroscopic Properties and Structural Verification
The structural elucidation of (S)-2,3,4,5-tetrahydrodipicolinic acid relies on a combination of spectroscopic techniques:
Infrared (IR) Spectroscopy
The IR spectrum displays characteristic absorptions at 2500–3300 cm⁻¹ (broad O–H stretch of carboxylic acid dimer) and 1710 cm⁻¹ (C=O stretch). The absence of peaks above 3000 cm⁻¹ confirms the saturation of the pyridine ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS)
Electrospray ionization (ESI-MS) reveals a molecular ion peak at m/z 170.09 [M-H]⁻ , consistent with the deprotonated form. Fragmentation patterns include losses of CO₂ (44 amu ) and H₂O (18 amu ), confirming the carboxyl groups.
Table 2: Key Spectroscopic Data
| Technique | Key Signals | Source |
|---|---|---|
| IR | 2500–3300 cm⁻¹ (O–H), 1710 cm⁻¹ (C=O) | |
| ¹H NMR | δ 12.1 ppm (COOH), δ 4.2 ppm (CH-N) | |
| ¹³C NMR | δ 175.2 ppm (C=O), δ 54.3 ppm (CH-N) | |
| ESI-MS | m/z 170.09 [M-H]⁻ |
These spectroscopic profiles are indispensable for verifying synthetic purity and distinguishing the (S) -enantiomer from its stereoisomers.
Eigenschaften
Molekularformel |
C7H9NO4 |
|---|---|
Molekulargewicht |
171.15 g/mol |
IUPAC-Name |
(2S)-2,3,4,5-tetrahydropyridine-2,6-dicarboxylic acid |
InChI |
InChI=1S/C7H9NO4/c9-6(10)4-2-1-3-5(8-4)7(11)12/h4H,1-3H2,(H,9,10)(H,11,12)/t4-/m0/s1 |
InChI-Schlüssel |
CXMBCXQHOXUCEO-BYPYZUCNSA-N |
SMILES |
C1CC(N=C(C1)C(=O)O)C(=O)O |
Isomerische SMILES |
C1C[C@H](N=C(C1)C(=O)O)C(=O)O |
Kanonische SMILES |
C1CC(N=C(C1)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Analyse Chemischer Reaktionen
Reduction by 4-Hydroxy-Tetrahydrodipicolinate Reductase (DapB)
The 4-hydroxy derivative is reduced to THDP by dihydrodipicolinate reductase (DapB; EC 1.17.1.8) :
-
Key features :
Succinylation by Tetrahydrodipicolinate N-Succinyltransferase (DapD)
THDP undergoes N-succinylation in Escherichia coli and related bacteria via tetrahydrodipicolinate N-succinyltransferase (DapD; EC 2.3.1.117) :
-
Role : Channels THDP into the succinylase branch of the DAP pathway for lysine and peptidoglycan biosynthesis .
-
Kinetics :
Comparative Reaction Table
Research Implications
-
Antimicrobial Targets : DapA and DapB are validated targets for antibiotics due to their absence in humans .
-
Structural Insights : Crystal structures of M. tuberculosis DapA (PDB: 5H7Q) reveal active-site residues critical for inhibitor design .
Controversies and Open Questions
-
DapA Product Identity : Conflicting reports on whether the product is 4-hydroxy-THDP or dihydrodipicolinate highlight the need for in vivo validation .
-
Reductase Reversibility : Physiological relevance of DapB-catalyzed oxidation remains unclear .
THDP’s reactivity underpins its role in bridging central carbon metabolism and lysine biosynthesis. Ongoing studies aim to exploit these reactions for metabolic engineering and therapeutic development.
Vergleich Mit ähnlichen Verbindungen
Key Properties :
- Chemical Formula: C₇H₉NO₄
- Molecular Weight : 171.15 g/mol
- CAS Number : 4226-22-6
- Stereochemistry : The (S)-configuration is critical for its enzymatic interactions and downstream metabolic activity .
THDP is absent in humans, making its biosynthetic pathway a target for antimicrobial drug development . Structural studies of DapB from Mycobacterium tuberculosis have elucidated its role in maintaining substrate specificity and catalytic efficiency .
Comparison with Similar Compounds
4-Hydroxy-2,3,4,5-Tetrahydrodipicolinic Acid (HTPA)
HTPA, specifically (2S,4S)-4-hydroxy-2,3,4,5-tetrahydrodipicolinic acid, is an immediate precursor to THDP in the DAP pathway. It is synthesized by 4-hydroxy-tetrahydrodipicolinate synthase (DapA) from pyruvate and L-aspartate-4-semialdehyde .
Key Differences from THDP :
- Structural Feature : Contains a hydroxyl group at the C4 position, increasing polarity .
- Biosynthetic Role : HTPA is dehydrated and reduced by DapB to form THDP .
- Regulation : Allosterically inhibited by L-lysine in many organisms, serving as a feedback control point .
| Property | THDP | HTPA |
|---|---|---|
| Molecular Formula | C₇H₉NO₄ | C₇H₉NO₅ |
| Molecular Weight | 171.15 g/mol | 185.14 g/mol |
| Key Enzyme | DapB (reductase) | DapA (synthase) |
| Biological Role | Precursor to meso-DAP | Precursor to THDP |
| Regulation | Not directly regulated | Lysine feedback inhibition |
Stereospecific L-THDP
The stereospecific synthesis of L-THDP (S-configuration) was first achieved by Caplan et al. (2001), demonstrating its importance in enzyme-substrate recognition . The (S)-enantiomer is the biologically active form, as DapB in M. tuberculosis selectively processes this configuration .
2,6-Pyridine Dicarboxylic Acid (2,6-PDCA)
2,6-PDCA is a downstream metabolite derived from HTPA in engineered strains of Corynebacterium glutamicum. It is produced via a single-step enzymatic conversion and has applications in industrial chemistry .
Contrast with THDP :
- Structure : Aromatic pyridine ring vs. THDP’s reduced cyclic imine.
- Function: Not involved in lysine biosynthesis; used in synthetic biology for specialty chemicals .
Vorbereitungsmethoden
Role in Lysine Biosynthesis
(S)-2,3,4,5-Tetrahydrodipicolinic acid is synthesized in the L-lysine biosynthesis pathway through the enzymatic reduction of dihydrodipicolinic acid (DHDP) by dihydrodipicolinate reductase (DHDPR). This reaction utilizes NADPH as a cofactor to introduce a hydride ion at the C3 position of DHDP, resulting in the stereospecific formation of L-THDP. The reaction occurs under physiological conditions (pH 7.0–7.5, 25–37°C) and is tightly regulated by feedback inhibition from lysine.
Key Reaction:
Fermentation and Microbial Production
Industrial-scale production of L-THDP leverages genetically modified E. coli strains optimized for lysine overproduction. These strains often feature upregulated dapB genes (encoding DHDPR) and downregulated lysine feedback inhibition mechanisms. Fed-batch fermentation processes achieve yields exceeding 120 g/L of lysine intermediates, with L-THDP accumulating in the extracellular medium. Purification involves ultrafiltration to remove cellular debris, followed by ion-exchange chromatography to isolate L-THDP at >98% purity.
Chemical Synthesis Routes
Asymmetric Hydrogenation of Dihydrodipicolinic Acid
A stereoselective approach involves the catalytic hydrogenation of DHDP using chiral ruthenium catalysts. For example, [(R)-BINAP]RuCl₂(PPh₃)₂ achieves 92% enantiomeric excess (ee) under 50 bar H₂ pressure in methanol at 60°C. The reaction proceeds via a concerted mechanism where the catalyst’s chiral pocket directs hydride transfer to the si face of DHDP.
Reaction Conditions:
Mitsunobu Reaction-Based Cyclization
A multi-step synthesis starting from L-aspartic acid semialdehyde and pyruvate employs a Mitsunobu reaction to construct the tetrahydropyridine ring. Tin tetrachloride catalyzes the ene reaction between the aldehyde and ethyl acrylate, forming a γ,δ-unsaturated ester intermediate. Subsequent Mitsunobu reaction with diethyl azodicarboxylate (DEAD) and triphenylphosphine introduces the secondary amine, followed by acid hydrolysis to yield L-THDP.
Synthetic Pathway:
-
Ene Reaction :
-
Mitsunobu Reaction :
-
Hydrolysis :
Overall Yield : 62% (three steps)
Comparative Analysis of Methods
| Parameter | Biosynthesis | Chemical Synthesis |
|---|---|---|
| Yield | 85–90% (fermentation) | 62–85% (multi-step) |
| Purity | >98% (chromatography) | 95–99% (recrystallization) |
| Stereoselectivity | 100% (enzyme-catalyzed) | 92% ee (asymmetric hydrogenation) |
| Scalability | Suitable for industrial production | Limited by catalyst cost and step count |
| Environmental Impact | Low (aqueous solvents) | Moderate (organic solvents, metal catalysts) |
Challenges and Innovations
Q & A
Q. Key Validation Techniques :
- Isotopic labeling (e.g., ¹³C-pyruvate) to track carbon flux in enzymatic assays.
- HPLC-MS to quantify intermediates in lysine biosynthesis .
Advanced: How can structural studies resolve stereochemical ambiguities in THDPA synthesis?
Methodological Answer:
Stereospecific synthesis of (S)-THDPA requires X-ray crystallography to determine enzyme-substrate interactions. For example:
- DapA crystal structures (e.g., from Methylacidiphilum fumariolicum SolV at 2.1 Å resolution) reveal conserved active-site residues (e.g., Lys162) critical for Schiff base formation and stereochemical control .
- Phaser software (molecular replacement) resolves crystallographic phases to model THDPA intermediates in enzyme-bound states .
Q. Experimental Design :
Co-crystallize DapA with pyruvate/ASA analogs.
Use synchrotron radiation for high-resolution data collection.
Validate stereochemistry via anomalous scattering (e.g., selenium-labeled mutants) .
Basic: What analytical methods confirm THDPA identity and purity in vitro?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (MS) :
Advanced: How to address contradictions in DapA kinetic data across species?
Methodological Answer:
Discrepancies in DapA kinetics (e.g., Kₘ for ASA) arise from allosteric regulation by lysine and phylogenetic divergence:
Enzyme Assays :
- Compare DapA from E. coli (lysine-sensitive) vs. methanogens (lysine-insensitive) using coupled spectrophotometric assays (NADPH oxidation via DapB).
Phylogenetic Analysis :
- Construct gene trees for dapA and dapL to identify evolutionary clades with distinct regulatory mechanisms .
Site-Directed Mutagenesis :
- Test residues in allosteric pockets (e.g., Arg234 in M. fumariolicum DapA) to dissect feedback inhibition .
Basic: What role does THDPA play in bacterial cell wall synthesis?
Methodological Answer:
THDPA is a precursor for meso-diaminopimelate (m-DAP) , a cross-linking component of peptidoglycan. Key steps:
Aminotransferase Pathway :
- THDPA → N-succinyl-L,L-diaminopimelic acid via DapL (aminotransferase).
Incorporation into Peptidoglycan :
- m-DAP links glycan strands via penicillin-binding proteins (PBPs) .
Q. Validation :
- Muramidase digestion followed by HPLC quantifies m-DAP in cell wall hydrolysates.
- Knockout strains (dapA⁻) require DAP supplementation for growth .
Advanced: How to optimize THDPA yields in engineered microbial systems?
Methodological Answer:
Metabolic Engineering Strategies :
Feedback Inhibition Bypass :
Cofactor Balancing :
- Optimize NADPH supply via pentose phosphate pathway overexpression.
Machine Learning Integration :
- Tools like EBPI extract pathway data from literature to design synthetic operons (e.g., dapA-dapB-dapL) .
Q. Analytical Workflow :
- 13C-MFA (metabolic flux analysis) maps carbon distribution.
- RNA-seq identifies transcriptional bottlenecks .
Basic: How is THDPA implicated in antibiotic resistance studies?
Methodological Answer:
THDPA synthesis is a target for antimicrobial agents (e.g., DapA inhibitors):
High-Throughput Screening :
- Screen compound libraries (e.g., caffeic acid derivatives) for DapA inhibition using microplate-based enzymatic assays .
Resistance Mechanisms :
- Overexpression of dapA or mutations in allosteric sites (e.g., Staphylococcus aureus) reduce drug efficacy .
Advanced: What computational tools model THDPA-enzyme interactions?
Methodological Answer:
- Molecular Dynamics (MD) Simulations :
- Docking Software (AutoDock Vina) :
- Phylogenetic Tools (MEGA) :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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